ha-1004 - 91742-10-8

ha-1004

Catalog Number: EVT-253744
CAS Number: 91742-10-8
Molecular Formula: C12H15N5O2S
Molecular Weight: 293.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide, also known as HA-1004, is a synthetic compound widely used in scientific research as a protein kinase inhibitor. It exhibits a broader spectrum of inhibitory action on protein kinases, particularly displaying greater potency against cyclic nucleotide-dependent protein kinases, including cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA), compared to its inhibitory effect on protein kinase C (PKC). [, , , , , ] HA-1004 serves as a valuable tool in investigating cellular processes, signaling pathways, and the role of protein kinases in various biological systems.

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7)

  • Compound Description: H-7 is a broad-spectrum protein kinase inhibitor, known to inhibit protein kinase C (PKC), cyclic adenosine monophosphate (cAMP)-dependent protein kinases, and protein tyrosine kinase activity [, ]. It is often used in research to investigate the role of these kinases in various cellular processes.
  • Relevance: H-7 is structurally similar to HA-1004 and is frequently mentioned alongside it in the provided research papers. While both compounds share an isoquinolinesulfonamide scaffold, H-7 demonstrates greater potency in inhibiting PKC compared to HA-1004 [, , , , , , , ]. This difference in PKC inhibitory activity makes H-7 a valuable tool for dissecting the specific roles of PKC and cyclic nucleotide-dependent protein kinases in cellular signaling pathways where HA-1004 may exhibit broader effects.

N-[(2-Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride (H-8)

  • Compound Description: H-8 is an isoquinoline sulfonamide derivative that exhibits inhibitory activity against protein kinases, with a higher affinity for cAMP-dependent protein kinases compared to PKC [, , ].

12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Compound Description: TPA is a phorbol ester that acts as a potent activator of PKC [, , , ]. It is widely used in research to study the downstream effects of PKC activation.
  • Relevance: TPA serves as a pharmacological counterpart to HA-1004 in studying PKC-mediated cellular processes [, ]. While HA-1004 inhibits certain protein kinases, including PKC to a lesser extent than H-7, TPA directly activates PKC, allowing researchers to investigate the contrasting effects of inhibiting and activating this kinase on cellular functions.

Sphingosine (SPH)

  • Compound Description: Sphingosine is a lipid signaling molecule that acts as an inhibitor of PKC [, ]. It competes with diacylglycerol, a natural activator of PKC, for binding to the enzyme's regulatory domain.
  • Relevance: Both sphingosine and HA-1004 can modulate PKC activity, although through different mechanisms [, ]. While HA-1004 directly inhibits the kinase activity of PKC, sphingosine acts as a competitive inhibitor, preventing its activation by diacylglycerol. This difference in mechanism allows researchers to further validate and dissect PKC's involvement in cellular processes by utilizing two structurally and mechanistically distinct inhibitors.

Staurosporine (STP)

  • Compound Description: Staurosporine is a potent, non-selective inhibitor of protein kinases, including PKC [, , , ].
  • Relevance: Staurosporine and HA-1004 share the ability to inhibit PKC, although staurosporine exhibits a broader spectrum of kinase inhibition [, , , ]. The use of both compounds in research helps confirm the involvement of PKC in specific cellular events and provides insights into the potential roles of other kinases targeted by staurosporine.

Calphostin C

  • Compound Description: Calphostin C is a highly specific and potent inhibitor of PKC [, ]. It irreversibly binds to the regulatory domain of PKC, preventing its activation.
  • Relevance: Like HA-1004, calphostin C targets PKC, but with higher selectivity and potency [, ]. Utilizing both compounds allows for a more comprehensive understanding of the specific roles of PKC in various cellular processes by comparing the effects of inhibitors with different selectivity profiles.

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide (H-89)

  • Compound Description: H-89 is a protein kinase inhibitor with a preference for cAMP-dependent protein kinases but can also inhibit other kinases, including PKC, at higher concentrations [, ].
Overview

HA-1004, chemically known as N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride, is a selective inhibitor of protein kinase A and also inhibits cyclic GMP-dependent protein kinase. This compound is recognized for its role in inhibiting lipolysis and inducing vascular relaxation, making it significant in various biochemical and medical research applications. HA-1004 is classified as a small molecule drug and is primarily utilized in the study of signal transduction pathways and second messenger systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of HA-1004 involves the reaction of 5-isoquinolinesulfonamide with 2-guanidinoethylamine. This reaction typically occurs in a suitable solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product. The process may also involve a catalyst to facilitate the reaction. After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the hydrochloride salt of HA-1004.

For industrial production, similar synthetic routes are followed but optimized for larger scale operations. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of HA-1004 is C₁₃H₁₈N₄O₂S, with a molecular weight of 306.37 g/mol. The structure features a 5-isoquinolinesulfonamide core with a guanidinoethyl side chain, which is crucial for its biological activity. The compound's structural characteristics enable it to selectively interact with protein kinases, influencing their activity in cellular processes.

Chemical Reactions Analysis

Reactions and Technical Details

HA-1004 can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Substitution reactions may occur where functional groups are replaced by other groups depending on the reaction conditions.

The products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives while reduction could produce modified forms of HA-1004.

Mechanism of Action

HA-1004 exerts its pharmacological effects primarily by inhibiting cyclic nucleotide-dependent protein kinases, specifically cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein kinase. This inhibition leads to vasodilation by relaxing vascular smooth muscle and suppressing lipolysis. The compound acts at intracellular levels, altering regulatory mechanisms associated with second messengers like cyclic AMP and cyclic GMP .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Melting Point: Specific melting point data is not widely documented but is typically determined during synthesis.
  • Stability: Generally stable under normal laboratory conditions but should be stored away from light and moisture.

Analyses such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability during synthesis and storage.

Applications

HA-1004 has a diverse range of scientific applications:

  • Biochemistry: Used as a tool to investigate regulatory mechanisms involving cyclic AMP and cyclic GMP in smooth muscle tissues.
  • Pharmacology: Explored for potential therapeutic effects in treating conditions like pulmonary hypertension and various vascular diseases.
  • Research: Employed in studies related to signal transduction pathways, cellular differentiation, and extracellular matrix remodeling .
Introduction to HA-1004: Discovery & Academic Significance

Historical Context of Isoquinolinesulfonamide-Based Inhibitors

The discovery of HA-1004 (N-(2-guanidinoethyl)-5-isoquinolinesulfonamide) represents a pivotal advancement in the development of isoquinolinesulfonamide-based protein kinase inhibitors during the early 1980s. Synthesized as part of a systematic effort to create pharmacological tools for probing cyclic nucleotide signaling, HA-1004 emerged from structure-activity relationship (SAR) studies focused on modifying the alkyl chain length connecting the isoquinolinesulfonamide moiety to the guanidine group. These investigations revealed that derivatives with varying alkyl chain lengths (C0-C6) exhibited differential potencies in both in vitro kinase inhibition and functional vascular relaxation assays, establishing critical molecular determinants for biological activity [2] [6].

HA-1004 was first pharmacologically characterized in 1985 by Ishikawa and colleagues, who demonstrated its unique ability to induce vascular smooth muscle relaxation in pre-contracted rabbit aortic strips. Unlike conventional vasodilators acting through membrane receptors, HA-1004 produced relaxation unaffected by adrenergic or cholinergic antagonists (phenotolamine, propranolol, atropine). This suggested an intracellular mechanism of action targeting second messenger systems [2]. Crucially, HA-1004 shifted calcium dose-response curves rightward in depolarized arterial strips and relaxed contractions induced by calcium ionophore A-23187 in calcium-free solutions, positioning it as an intracellular calcium antagonist with a novel mechanism distinct from calcium channel blockers like nifedipine [4] [6].

The compound’s academic significance was cemented through its utility in dissecting cyclic nucleotide signaling in diverse physiological systems. Studies leveraged HA-1004 to elucidate protein kinase A (PKA) and protein kinase G (PKG) involvement in neuronal plasticity, cardiovascular regulation, and immune cell function, establishing it as a foundational tool in signal transduction research [5] [8].

Nomenclature and Structural Classification Within Kinase/Channel Modulators

HA-1004 belongs to the sulfonamide class of small-molecule kinase inhibitors characterized by an isoquinoline core linked to a guanidinoethyl group. Its systematic IUPAC name is N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, with hydrochloride (CAS 92564-34-6) and dihydrochloride (CAS 91742-10-8) salts commonly used in research. The molecular formula is C₁₂H₁₆ClN₅O₂S for the hydrochloride form (molecular weight 329.81 g/mol) and C₁₂H₁₈Cl₂N₅O₂S for the dihydrochloride (molecular weight 366.26 g/mol) [3] [6] [9].

Structurally, HA-1004 features:

  • Isoquinoline sulfonamide moiety: Serves as adenine mimetic, competing with ATP for binding in the catalytic cleft of kinases.
  • Ethylene linker: Connects the sulfonamide to the guanidine group; optimal length for kinase selectivity profile.
  • Guanidine group: Provides positive charge at physiological pH, mimicking arginine residues in protein substrates and enhancing interaction with kinase catalytic domains [6] [8].

Table 1: HA-1004 Nomenclature and Structural Characteristics

Classification AspectDescriptionSignificance
Chemical ClassIsoquinolinesulfonamideCore scaffold for ATP-competitive inhibition
Systematic NameN-(2-Guanidinoethyl)-5-isoquinolinesulfonamideIUPAC-approved identifier
Common SaltsHydrochloride (CAS 92564-34-6), Dihydrochloride (CAS 91742-10-8)Solubility and stability optimization
Molecular FormulaC₁₂H₁₆ClN₅O₂S (HCl salt)Defines elemental composition and molecular weight (329.81 g/mol)
Key Functional GroupsSulfonamide, guanidine, isoquinolineDictates target interactions and physicochemical properties

HA-1004 is classified pharmacologically as a multi-target kinase inhibitor with primary activity against cyclic nucleotide-dependent kinases (PKA, PKG). It also exhibits inhibition of protein kinase C (PKC), myosin light chain kinase (MYLK), and calcium channel proteins, though with lower potency [1] [8] [10]. This multitarget profile places it within the broader category of serine/threonine protein kinase inhibitors, distinct from tyrosine kinase inhibitors or selective calcium channel blockers.

Position in the Evolution of Multitarget Protein Kinase Inhibitors

HA-1004 occupies a critical evolutionary niche in kinase inhibitor development, bridging first-generation non-selective agents and modern selective inhibitors. Its discovery preceded the elucidation of kinase crystal structures, relying instead on functional screening and SAR optimization. Key milestones in its development include:

  • Selectivity Benchmarking: HA-1004 demonstrated superior selectivity for cyclic nucleotide-dependent kinases (PKA, PKG) over PKC compared to early analogs like H-7. Biochemical characterization revealed Ki values of 1.4 µM for PKG, 2.3 µM for PKA, 13 µM for CaM kinase II, 40 µM for PKC, and 150 µM for MYLK [8]. This differential inhibition profile enabled researchers to dissect overlapping signaling cascades involving cAMP/cGMP and calcium pathways in cellular systems [2] [7].

  • Proof-of-Concept for Polypharmacology: HA-1004 provided early evidence that simultaneous inhibition of multiple kinase targets could yield unique therapeutic effects. Its ability to antagonize both PKA and PKG contributed to potent vasorelaxant activity exceeding that of calcium channel blockers in pulmonary hypertension models. In newborn lambs with induced pulmonary hypertension, HA-1004 produced selective 30% reductions in pulmonary vascular resistance with minimal systemic effects, demonstrating functional advantages of multitarget engagement [4].

  • Mechanistic Insights for Next-Gen Inhibitors: Studies with HA-1004 revealed fundamental structure-inhibition relationships guiding subsequent inhibitor design. Its ethylene linker length (C2) was found optimal for PKA/PKG selectivity, while longer chains favored PKC inhibition. This informed development of clinical candidates with tuned selectivity profiles [2] [8].

Table 2: Evolution of Key Isoquinolinesulfonamide-Based Protein Kinase Inhibitors

CompoundPrimary Targets (Ki)Key Structural FeaturesTherapeutic/Research ApplicationsLimitations
HA-1004PKA (2.3 µM), PKG (1.4 µM), PKC (40 µM)Guanidinoethyl linker (C2 chain)Vascular research, neuronal signalingModerate PKC/MYLK cross-reactivity
H-7PKC (6.0 µM), PKA (3.0 µM)Shorter alkyl linker (C1 chain)T-cell activation studiesHigher PKC inhibition than HA-1004
H-8PKG (0.48 µM), PKA (1.2 µM)Guanidinopropyl linker (C3 chain)cGMP signaling researchReduced PKA/PKG selectivity
H-89PKA (0.05 µM)Modified isoquinoline coreHighly selective PKA inhibitionDeveloped post-HA-1004 (1990)

HA-1004's academic legacy lies in establishing the pharmacological feasibility of targeting multiple kinases with a single scaffold. Modern multitarget kinase inhibitors (e.g., midostaurin, sunitinib) embody principles first demonstrated with HA-1004—namely, that balanced inhibition of complementary targets can yield efficacy unattainable with selective agents. Furthermore, HA-1004 pioneered the use of kinase inhibitors as mechanistic probes, exemplified by its use in clarifying PKA/PKG crosstalk in morphine withdrawal-induced cardiac changes [9] and calcium-mediated apoptosis in thymic lymphomas [5].

Properties

CAS Number

91742-10-8

Product Name

ha-1004

IUPAC Name

2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

InChI

InChI=1S/C12H15N5O2S/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11/h1-5,8,17H,6-7H2,(H4,13,14,16)

InChI Key

MZNDNBFMSVMUCX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl.Cl

Synonyms

HA-1004;N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide Dihydrochloride

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.